molecular formula C62H87N13O11 B1675636 N(1)Phe-D-Tyr-Lys(iPr)-D-Arg-2Nal-Gly-D-Glu(1)-Lys(iPr)-NH2 CAS No. 1088715-84-7

N(1)Phe-D-Tyr-Lys(iPr)-D-Arg-2Nal-Gly-D-Glu(1)-Lys(iPr)-NH2

Cat. No. B1675636
M. Wt: 1189.4 g/mol
InChI Key: DDZCMBOHPTXPRC-AOSPDLCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(1)Phe-D-Tyr-Lys(iPr)-D-Arg-2Nal-Gly-D-Glu(1)-Lys(iPr)-NH2, or NPY-KDAR-2Nal-Gly-DEK-NH2, is a peptide derived from the neuropeptide Y (NPY) family. It is a peptide with a wide range of biological activities, including the regulation of food intake, energy homeostasis, and stress responses. NPY-KDAR-2Nal-Gly-DEK-NH2 has been studied extensively in in vitro and in vivo experiments, and has been shown to have potential therapeutic applications.

Scientific Research Applications

Enzymatic Hydrolysis and Cleavage Susceptibility

Research by Bondaruk & Izdebski (1998, 2004) on dodecapeptides possessing paired basic residues like Arg and Lys showed that peptides with similar sequences are susceptible to enzymatic cleavage by trypsin. This study highlighted the degradation process of such peptides, which can be crucial in understanding the stability and degradation mechanisms of similar peptides like N(1)Phe-D-Tyr-Lys(iPr)-D-Arg-2Nal-Gly-D-Glu(1)-Lys(iPr)-NH2 in biological systems (Bondaruk & Izdebski, 1998) (Bondaruk & Izdebski, 2004).

Covalent Hormone-Macromolecule Complexes

Eberle, Hübscher, & Schwyzer (1977) discussed the synthesis of α-melanotropin derivatives, which are related to peptides like N(1)Phe-D-Tyr-Lys(iPr)-D-Arg-2Nal-Gly-D-Glu(1)-Lys(iPr)-NH2. These derivatives were used for studies on covalent hormone-macromolecule complexes, indicating a potential application of similar peptides in understanding hormone-receptor interactions and signaling pathways (Eberle, Hübscher, & Schwyzer, 1977).

Neuropeptide Precursor Protein Studies

Darmer, Schmutzler, Diekhoff, & Grimmelikhuijzen (1991) identified and studied the precursor protein of a sea anemone neuropeptide, which shares similarities with synthetic peptides like N(1)Phe-D-Tyr-Lys(iPr)-D-Arg-2Nal-Gly-D-Glu(1)-Lys(iPr)-NH2. Understanding the precursor proteins of such neuropeptides can be crucial for research in neuronal communication and peptide biosynthesis (Darmer et al., 1991).

Conformation-Activity Relationships in Opioid Agonists

Rodziewicz‐Motowidło, Czaplewski, Łuczak, & Ciarkowski (2008) explored the conformation-activity relationships of opioid agonists derived from peptides. Understanding the structure-activity relationship in peptides similar to N(1)Phe-D-Tyr-Lys(iPr)-D-Arg-2Nal-Gly-D-Glu(1)-Lys(iPr)-NH2 can provide insights into their potential as opioid agonists or other pharmacological agents (Rodziewicz‐Motowidło et al., 2008).

Solid Support Synthesis of Cyclic Peptide Analogs

Schiller, Nguyen, & Miller (2009) discussed the synthesis of cyclic peptide structures on solid supports, relevant to peptides like N(1)Phe-D-Tyr-Lys(iPr)-D-Arg-2Nal-Gly-D-Glu(1)-Lys(iPr)-NH2. This technique is essential for creating peptide analogs with specific structural and functional properties, useful in various biochemical and pharmacological applications (Schiller et al., 2009).

Opioid Peptide Agonists and Precursor Studies

Amiche, Sagan, Mor, Delfour, & Nicolas (1989) focused on opioid peptide agonists and their precursors. This study provides a context for understanding how synthetic peptides similar to N(1)Phe-D-Tyr-Lys(iPr)-D-Arg-2Nal-Gly-D-Glu(1)-Lys(iPr)-NH2 might interact with opioid receptors and could potentially be used in pain management or other neurological applications (Amiche et al., 1989).

properties

IUPAC Name

(2S,5R,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H88N14O10/c1-38(2)66-30-12-10-19-46(55(63)80)72-59(84)49-28-29-53(78)71-51(34-40-15-6-5-7-16-40)60(85)76-52(35-41-23-26-45(77)27-24-41)61(86)74-47(20-11-13-31-67-39(3)4)57(82)73-48(21-14-32-68-62(64)65)58(83)75-50(56(81)69-37-54(79)70-49)36-42-22-25-43-17-8-9-18-44(43)33-42/h5-9,15-18,22-27,33,38-39,46-52,66-67,77H,10-14,19-21,28-32,34-37H2,1-4H3,(H2,63,80)(H,69,81)(H,70,79)(H,71,78)(H,72,84)(H,73,82)(H,74,86)(H,75,83)(H,76,85)(H4,64,65,68)/t46-,47-,48+,49+,50-,51-,52+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHWVENTEFSNBC-OFPUNPKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)NC(CCCCNC(C)C)C(=O)N)CC4=CC5=CC=CC=C5C=C4)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NCCCC[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](CCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)N[C@@H](CCCCNC(C)C)C(=O)N)CC4=CC5=CC=CC=C5C=C4)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H88N14O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1189.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 129010506

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N(1)Phe-D-Tyr-Lys(iPr)-D-Arg-2Nal-Gly-D-Glu(1)-Lys(iPr)-NH2
Reactant of Route 2
N(1)Phe-D-Tyr-Lys(iPr)-D-Arg-2Nal-Gly-D-Glu(1)-Lys(iPr)-NH2
Reactant of Route 3
N(1)Phe-D-Tyr-Lys(iPr)-D-Arg-2Nal-Gly-D-Glu(1)-Lys(iPr)-NH2
Reactant of Route 4
N(1)Phe-D-Tyr-Lys(iPr)-D-Arg-2Nal-Gly-D-Glu(1)-Lys(iPr)-NH2
Reactant of Route 5
N(1)Phe-D-Tyr-Lys(iPr)-D-Arg-2Nal-Gly-D-Glu(1)-Lys(iPr)-NH2
Reactant of Route 6
N(1)Phe-D-Tyr-Lys(iPr)-D-Arg-2Nal-Gly-D-Glu(1)-Lys(iPr)-NH2

Citations

For This Compound
1
Citations
AA Goïta, D Guenot - Cancers, 2022 - mdpi.com
Simple Summary Many signaling pathways are involved in cancer progression, and among these pathways, the CXCL12 axis and its two receptors CXCR4 and CXCR7 are well …
Number of citations: 18 www.mdpi.com

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